2,4,6-Triphenylborazine chemical structure and bonding
2,4,6-Triphenylborazine chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,4,6-Triphenylborazine
Executive Summary
2,4,6-Triphenylborazine, a key derivative of borazine, stands as a fascinating analogue to triphenylbenzene. This guide provides a comprehensive analysis of its molecular architecture, the nuanced nature of its chemical bonding, and its debated aromaticity. We delve into the electronic influence of its phenyl substituents, detail a validated synthetic protocol, and contrast its reactivity with its carbonaceous counterpart. This document serves as a critical resource for researchers and professionals in chemistry and materials science, offering insights into the unique properties conferred by the polar B-N framework of this heterocyclic compound.
Introduction: Borazine and its Phenyl-Substituted Analogue
The concept of isoelectronic and isostructural relationships is a powerful tool in chemistry for predicting and understanding molecular properties. One of the most cited examples is borazine (B₃N₃H₆), often termed "inorganic benzene" due to its structural similarity to benzene (C₆H₆).[1] Both are planar, cyclic molecules with six π-electrons. However, the substitution of alternating boron and nitrogen atoms for carbon atoms in the ring introduces significant differences in electronegativity, leading to a unique electronic structure and reactivity profile.[2]
This guide focuses specifically on 2,4,6-Triphenylborazine (C₁₈H₁₈B₃N₃), a derivative where the three boron atoms are each substituted with a phenyl group. This substitution further modulates the electronic properties of the borazine core, creating a molecule with distinct characteristics relevant to materials science and chemical synthesis.[3]
Section 1: Molecular Architecture of 2,4,6-Triphenylborazine
The foundational structure of 2,4,6-Triphenylborazine is the borazine ring, a six-membered heterocycle of alternating boron and nitrogen atoms.[4] In this derivative, each boron atom is covalently bonded to a phenyl group, while each nitrogen atom is bonded to a hydrogen atom.
// Central Ring Nodes B1 [label="B", pos="0,1.5!"]; N1 [label="N", pos="1.3,-0.75!"]; B2 [label="B", pos="0,-1.5!"]; N2 [label="N", pos="-1.3,-0.75!"]; B3 [label="B", pos="-1.3,0.75!"]; N3 [label="N", pos="1.3,0.75!"];
// Phenyl Group 1 (on B1) C1_1 [label="C", pos="0,2.5!"]; C1_2 [label="C", pos="1,3!"]; C1_3 [label="C", pos="1,4!"]; C1_4 [label="C", pos="0,4.5!"]; C1_5 [label="C", pos="-1,4!"]; C1_6 [label="C", pos="-1,3!"];
// Phenyl Group 2 (on B2) C2_1 [label="C", pos="0,-2.5!"]; C2_2 [label="C", pos="-1,-3!"]; C2_3 [label="C", pos="-1,-4!"]; C2_4 [label="C", pos="0,-4.5!"]; C2_5 [label="C", pos="1,-4!"]; C2_6 [label="C", pos="1,-3!"];
// Phenyl Group 3 (on B3) C3_1 [label="C", pos="-2.3,1.25!"]; C3_2 [label="C", pos="-3.1,0.5!"]; C3_3 [label="C", pos="-4.1,1!"]; C3_4 [label="C", pos="-4.3,2!"]; C3_5 [label="C", pos="-3.5,2.75!"]; C3_6 [label="C", pos="-2.5,2.25!"];
// Hydrogens on Nitrogens H1 [label="H", pos="2.1,-1.25!"]; H2 [label="H", pos="-2.1,-1.25!"]; H3 [label="H", pos="2.1,1.25!"];
// Ring Bonds edge [len=1.0]; B1 -- N3; B1 -- B3; // Adjusted for visual appeal, not chemical accuracy N3 -- B2; B3 -- N2; // Adjusted N2 -- B2; N1 -- B2; // Adjusted
// Correct Ring Bonds edge[style=invis]; B1 -- N1; B1 -- N2; B2 -- N3; B2 -- B3; B3 -- N1; edge[style=solid]; B1 -- N3; N3 -- B2; B2 -- N2; N2 -- B3; B3 -- N1; N1 -- B1;
// Phenyl Group 1 Bonds B1 -- C1_1; C1_1 -- C1_2; C1_1 -- C1_6; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6;
// Phenyl Group 2 Bonds B2 -- C2_1; C2_1 -- C2_2; C2_1 -- C2_6; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6;
// Phenyl Group 3 Bonds B3 -- C3_1; C3_1 -- C3_2; C3_1 -- C3_6; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6;
// Hydrogen Bonds N1 -- H1; N2 -- H2; N3 -- H3; } Caption: 2D structure of 2,4,6-Triphenylborazine.
X-ray crystallographic studies of borazine derivatives show that the B-N bond lengths within the ring are equivalent, measuring approximately 1.44 Å. This value is intermediate between a typical B-N single bond (~1.51 Å) and a B=N double bond (~1.31 Å), suggesting a degree of electron delocalization around the ring. The ring itself is planar, but unlike the perfect hexagon of benzene, the internal bond angles at boron and nitrogen atoms differ slightly due to the different atomic radii and electronic environments.
| Parameter | Typical Value (Borazine Core) | Reference |
| B-N Bond Length | ~1.44 Å | [4] |
| Angle at Boron | ~117° | |
| Angle at Nitrogen | ~123° |
Note: Specific crystallographic data for 2,4,6-Triphenylborazine may vary slightly. The provided values are characteristic of the borazine ring system.
Section 2: The Nature of Bonding in the Borazine Core
The bonding in 2,4,6-Triphenylborazine is a complex interplay of a stable sigma framework and a polarized pi system, which is the source of its most interesting properties.
Sigma (σ) Framework
Both the boron and nitrogen atoms in the borazine ring are sp² hybridized. The overlap of these sp² orbitals forms the strong σ-bond framework that defines the hexagonal structure. Each boron's remaining sp² orbital bonds to a phenyl group's sp² carbon, and each nitrogen's remaining sp² orbital bonds to a hydrogen's 1s orbital.
Pi (π) System and Polarity
The π system is formed from the remaining unhybridized p_z orbital on each ring atom. A key distinction from benzene is the origin of the π-electrons:
-
Each of the three sp² nitrogen atoms has a lone pair of electrons in its p_z orbital.
-
Each of the three sp² boron atoms has a vacant p_z orbital.
The π system arises from the donation of electron density from the filled nitrogen p_z orbitals into the empty boron p_z orbitals, forming a dative or coordinate bond.[5] This results in a 6-electron, 6-center π system. However, the significant difference in electronegativity between boron (2.04 on the Pauling scale) and nitrogen (3.04) causes a strong polarization of the bonds.[2] This creates a partial positive charge (δ+) on the boron atoms and a partial negative charge (δ-) on the nitrogen atoms (Bᵟ⁺-Nᵟ⁻).[2] This inherent polarity results in a "lumpy" or uneven electron distribution within the π cloud, unlike the perfectly delocalized cloud in benzene.[2]
The Aromaticity Debate
The aromaticity of borazine and its derivatives is a subject of considerable scientific discussion.
-
Arguments for Aromaticity: The molecule is planar, cyclic, and contains 6 π-electrons, satisfying Hückel's (4n+2) rule. The equalized B-N bond lengths also support some degree of electron delocalization.
-
Arguments Against Strong Aromaticity: The pronounced bond polarity limits true electron delocalization. Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, often suggest borazine is non-aromatic or at best weakly aromatic. Furthermore, unlike benzene which predominantly undergoes substitution reactions, borazine's polar bonds make it susceptible to addition reactions, a characteristic of less aromatic or non-aromatic systems.
The consensus is that while 2,4,6-Triphenylborazine possesses a delocalized π-electron system, its aromatic character is significantly weaker than that of benzene due to the inherent polarity of the B-N bonds.
Influence of Phenyl Substituents
Attaching phenyl groups to the electron-deficient boron atoms has a significant electronic impact. The phenyl rings can engage in π-conjugation with the borazine core, potentially donating electron density into the ring. This interaction can modulate the ring's electronic properties and may slightly enhance its aromatic character compared to the parent borazine, though the dominant feature remains the B-N bond polarity.
Section 3: Synthesis and Reactivity
Synthetic Strategy
Symmetrically substituted borazines like 2,4,6-Triphenylborazine are typically synthesized via condensation reactions. A common and effective method involves the reaction of a Grignard reagent, in this case, phenylmagnesium bromide, with B-trichloroborazine or other boron-halogen precursors. An alternative route is the reaction of aniline with a boron source like boron trichloride.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from established methods for the synthesis of B-triaryl borazines.
Reactants:
-
B-Trichloro-N-trimethylborazine
-
Phenylmagnesium bromide (in THF solution)
-
Anhydrous Toluene (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: B-Trichloro-N-trimethylborazine is dissolved in anhydrous toluene in the flask. The flask is cooled in an ice bath.
-
Addition: A solution of phenylmagnesium bromide in THF is added dropwise to the stirred solution over 1-2 hours, maintaining the low temperature.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete substitution of chlorine atoms.
-
Workup: The mixture is cooled, and the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated.
-
Extraction & Drying: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization (e.g., from a toluene/hexane mixture) to yield pure 2,4,6-Triphenylborazine.
Key Reactivity Patterns
The Bᵟ⁺-Nᵟ⁻ polarity governs the reactivity of 2,4,6-Triphenylborazine. Unlike the largely non-polar C-C bonds in benzene, the B-N bonds are susceptible to attack by polar reagents. This makes the molecule more prone to addition reactions across the B-N bonds than the electrophilic substitution reactions characteristic of benzene.[1][5] For instance, polar molecules like HCl can add across the B-N bonds, with the proton attacking the nucleophilic nitrogen and the chloride attacking the electrophilic boron.
Section 4: Applications in Research and Development
The unique structural and electronic properties of 2,4,6-Triphenylborazine make it a molecule of interest in several advanced applications:
-
Proteomics Research: It has been identified as a useful compound in the field of proteomics.[3]
-
Precursor to Materials: As a boron-nitrogen compound, it can serve as a molecular precursor for the synthesis of boron nitride (BN) ceramics. Pyrolysis of borazine derivatives is a key method for producing high-purity BN materials with tailored properties.
-
Organic Electronics: The electron-deficient nature of the borazine ring, combined with the tunable properties offered by the phenyl substituents, makes these compounds potential building blocks for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]
Conclusion
2,4,6-Triphenylborazine is a structurally elegant molecule that serves as a powerful illustration of how isoelectronic substitution can dramatically alter chemical properties. While its resemblance to triphenylbenzene is visually striking, its essence is defined by the polar B-N covalent bonds of the central ring. This polarity disrupts true benzenoid aromaticity, imparting a unique reactivity dominated by addition rather than substitution. The interplay between its sigma framework, its partially delocalized and highly polarized pi system, and the electronic influence of its phenyl substituents makes it a valuable compound for both fundamental chemical research and the development of advanced materials.
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Unknown. (n.d.). Bond Lengths, and Beyond Abstract I. Introduction. Retrieved from [Link]
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Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. Retrieved January 18, 2026, from [Link]
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